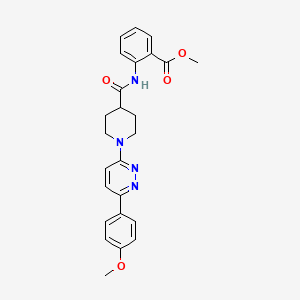

Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

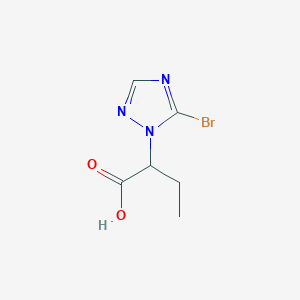

“Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate” is a chemical compound with the molecular formula C25H26N4O4 and a molecular weight of 446.507. It is a derivative of pyridazinones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of related compounds involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The specific synthesis process for “Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate” is not detailed in the available resources.Scientific Research Applications

- Role of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate :

- Role of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate :

- Role of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate :

- Role of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate :

- Role of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate :

Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease Treatment

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition

Anticancer Properties

Molecular Docking Studies

Chemical Synthesis and Characterization

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, thereby increasing its levels . This results in enhanced cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient .

Biochemical Pathways

The action of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate affects the cholinergic pathway . By inhibiting AChE and BChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . This has downstream effects on cognitive functions, which are impaired when acetylcholine levels are low .

Pharmacokinetics

The compound’s ability to inhibit ache and bche suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE and BChE by Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate leads to increased acetylcholine levels . This results in enhanced cholinergic transmission, which can improve cognitive functions in conditions where acetylcholine levels are deficient .

properties

IUPAC Name |

methyl 2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-32-19-9-7-17(8-10-19)21-11-12-23(28-27-21)29-15-13-18(14-16-29)24(30)26-22-6-4-3-5-20(22)25(31)33-2/h3-12,18H,13-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDNEFVRTVSLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)

![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)

![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)